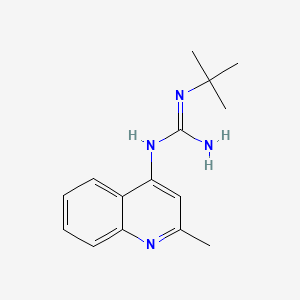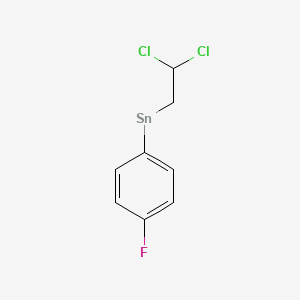
(2,2-Dichloroethyl)(4-fluorophenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dichloroethyl)(4-fluorophenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,2-dichloroethyl group and a 4-fluorophenyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloroethyl)(4-fluorophenyl)stannane typically involves the stannylation of 4-fluorophenyl halides with 2,2-dichloroethylstannane. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
(2,2-Dichloroethyl)(4-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and reduced tin species, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2,2-Dichloroethyl)(4-fluorophenyl)stannane has several scientific research applications:
作用機序
The mechanism of action of (2,2-Dichloroethyl)(4-fluorophenyl)stannane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function.
Pathways Involved: The compound may affect cellular signaling pathways, oxidative stress responses, and gene expression, contributing to its biological activities.
類似化合物との比較
Similar Compounds
Tributyl(4-fluorophenyl)stannane: Another organotin compound with similar applications in organic synthesis and materials science.
Triphenylstannane: Known for its use in the synthesis of various organotin compounds and as a reagent in organic reactions.
Uniqueness
(2,2-Dichloroethyl)(4-fluorophenyl)stannane is unique due to the presence of both 2,2-dichloroethyl and 4-fluorophenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific synthetic applications and research studies .
特性
CAS番号 |
67460-94-0 |
|---|---|
分子式 |
C8H7Cl2FSn |
分子量 |
311.75 g/mol |
IUPAC名 |
2,2-dichloroethyl-(4-fluorophenyl)tin |
InChI |
InChI=1S/C6H4F.C2H3Cl2.Sn/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H;2H,1H2; |
InChIキー |
WYSCRGWPDWCUOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)[Sn]CC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


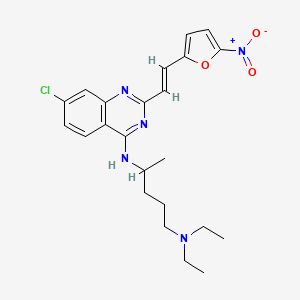
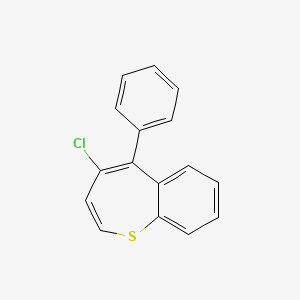

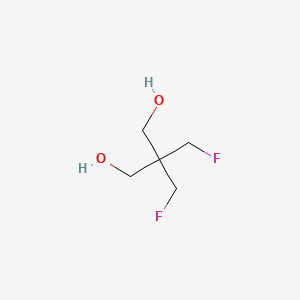
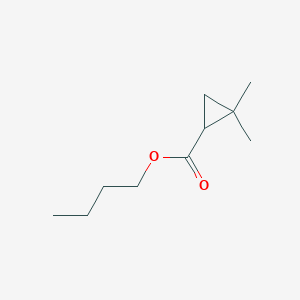
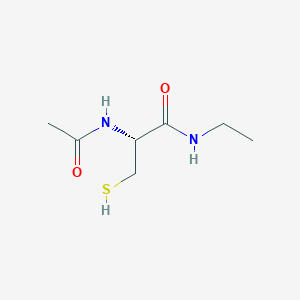


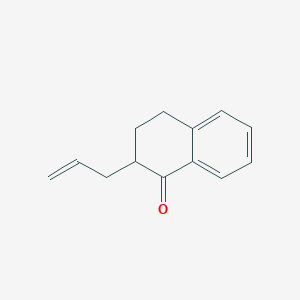
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)


